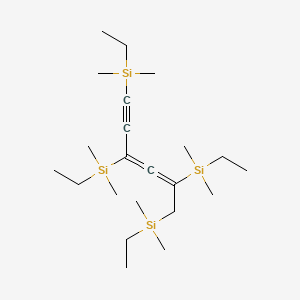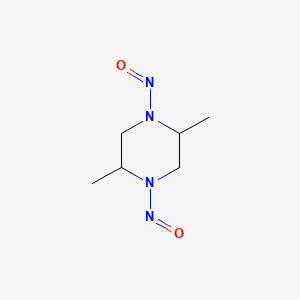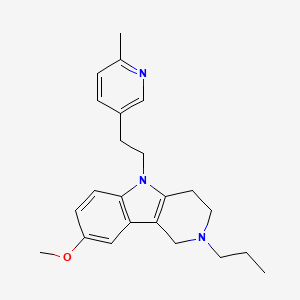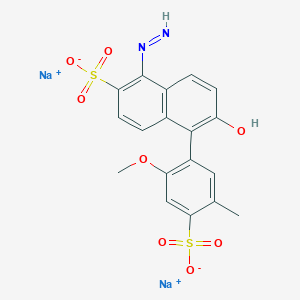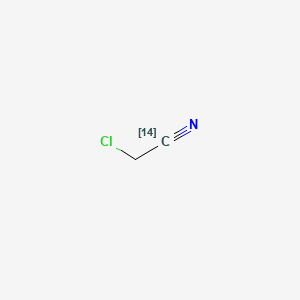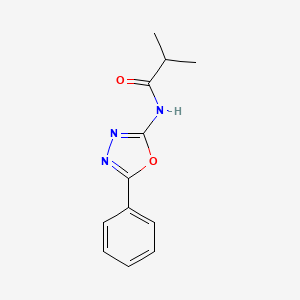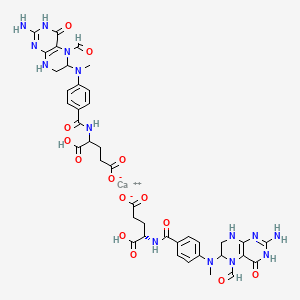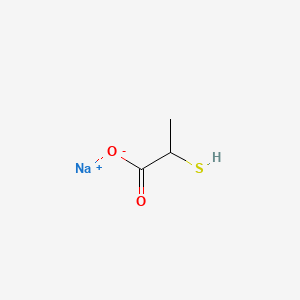
Sodium thiolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thiolactate is a chemical compound with the molecular formula C₃H₅O₂S.Na. It is a sodium salt of thiolactic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its thiol group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium thiolactate can be synthesized through the reaction of thiolactic acid with sodium hydroxide. The reaction typically involves dissolving thiolactic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium thiolactate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group in this compound is highly reactive and can participate in numerous chemical transformations.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to thiolactic acid using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiolactic acid
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Sodium thiolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound is employed in biochemical assays and as a reducing agent in various biological experiments.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of cosmetics and personal care products due to its reducing properties.
Mecanismo De Acción
The mechanism of action of sodium thiolactate is primarily attributed to its thiol group. The thiol group can interact with various molecular targets, including proteins and enzymes, through the formation of disulfide bonds. This interaction can modulate the activity of these targets, leading to various biological effects. The compound can also act as a reducing agent, donating electrons to other molecules and thereby altering their chemical state.
Comparación Con Compuestos Similares
Sodium thiolactate can be compared with other thiol-containing compounds, such as:
Cysteine: Both compounds contain a thiol group, but cysteine is an amino acid, whereas this compound is a sodium salt of thiolactic acid.
Thiomalate: Similar to this compound, thiomalate contains a thiol group and is used in various chemical and biological applications.
Thioethers: These compounds are formed through the substitution reactions of thiols and have different chemical properties compared to this compound.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the sodium ion enhances its solubility in water, making it more versatile for various applications compared to other thiol-containing compounds.
Propiedades
Número CAS |
22535-46-2 |
|---|---|
Fórmula molecular |
C3H5NaO2S |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
sodium;2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O2S.Na/c1-2(6)3(4)5;/h2,6H,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
KZLAYICWOGEOSV-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


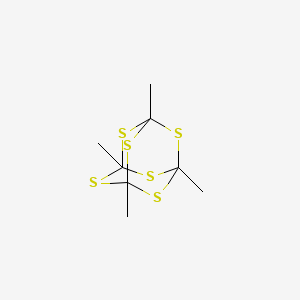
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
